molecular formula C11H12BrN B049928 1-(3-Bromopropyl)indole CAS No. 125334-52-3

1-(3-Bromopropyl)indole

Cat. No. B049928
M. Wt: 238.12 g/mol
InChI Key: AKGMBEQNHFJEDM-UHFFFAOYSA-N
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Patent
US07105534B2

Procedure details

To sodium hydride (0.9 g, 30 mmol, 80% oil dispersion) and indole (2.81 g, 24 mmoles) was added anhydrous dimethylformamide (50 mL). The resultant mixture was stirred at room temperature under argon for 1 h. Then neat 1,3-dibromopropane (7.3 mL, 72 mmol) was added and the reaction mixture was stirred at room temperature for 20 h. The reaction mixture was poured into water (120 mL) and the resultant slurry was extracted with diethyl ether (3×100 mL). After the organic extracts were combined and concentrated in vacuo, the crude material was purified by dry column chromatography (350 mL funnel filled with Silica 10–40μ, Sigma cat. S-6628) using as eluent a mixture of ethyl acetate and hexanes (1:49 v/v, containing 0.2% v/v isopropylamine) to yield 1.43 g of N-(3-bromopropyl)indole.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4]1.CN(C)C=O.[Br:17][CH2:18][CH2:19][CH2:20]Br>O>[Br:17][CH2:18][CH2:19][CH2:20][N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2.81 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
7.3 mL
Type
reactant
Smiles
BrCCCBr
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resultant slurry was extracted with diethyl ether (3×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude material was purified
CUSTOM
Type
CUSTOM
Details
by dry
ADDITION
Type
ADDITION
Details
column chromatography (350 mL funnel filled with Silica 10–40μ, Sigma cat. S-6628)
ADDITION
Type
ADDITION
Details
a mixture of ethyl acetate and hexanes (1:49 v/v
ADDITION
Type
ADDITION
Details
containing 0.2% v/v isopropylamine)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrCCCN1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g
YIELD: CALCULATEDPERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.